Pyridone 6 functions as a potent and selective ATP-competitive inhibitor of the JAK kinase family. The table below summarizes its inhibitory activity (IC50 values) against JAK kinases and a selection of other protein tyrosine kinases, highlighting its strong selectivity for the JAK family [1] [2].
Table 1: Inhibitory Profile (IC50) of this compound
| Kinase | IC50 Value |
|---|---|
| JAK2 | 1 nM |
| TYK2 | 1 nM |
| JAK3 | 5 nM |
| JAK1 | 15 nM |
| Fyn T | 0.5 μM |
| IκB Kinase 2 | 0.3 μM |
| Mek | 0.16 μM |
| CDK2 | 3.3 μM |
| KDR | 1.4 μM |
| p38 | 11 μM |
The following diagram illustrates the core JAK-STAT signaling pathway and the specific point of inhibition by this compound.
JAK-STAT signaling pathway and this compound inhibition mechanism.
In Vitro Cellular Assay: this compound inhibits IL-2-driven proliferation of CTLL cells with an IC50 of 0.1 μM and IL-4-driven proliferation with an IC50 of 0.052 μM [2]. It also influences T-helper cell differentiation, inhibiting Th1 and Th2 development while promoting Th17 differentiation within a specific concentration range [2].
In Vivo Model of Allergic Asthma: A key study [1] investigated this compound effects in an ovalbumin-induced murine asthma model. To improve sustainability, this compound was encapsulated in biodegradable Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Table 2: Key Experimental Parameters from Asthma Model Study
| Parameter | Detail |
|---|---|
| Animal Model | Mouse, OVA-induced asthma |
| Administration | Intranasal |
| Treatment Timing | During allergen challenge phase |
| Formulations | Unencapsulated P6 vs. P6-PLGA nanoparticles |
| Key Outcomes | BAL eosinophilia, AHR, goblet cell hyperplasia |
P6-PLGA nanoparticle treatment during the challenge phase suppressed eosinophilia, airway hyperresponsiveness, and goblet cell hyperplasia more effectively than unencapsulated P6 [1]. The experimental workflow for this study is summarized below.
Murine asthma model workflow: sensitization, challenge, and treatment.
Research into this compound provides a strong rationale for targeting the JAK-STAT pathway in inflammatory diseases and cancer [3]. As a pan-JAK inhibitor, this compound offers a powerful tool for fundamental research and a promising scaffold for drug development.
The table below summarizes the key inhibitory profile (IC₅₀ values) and basic chemical properties of Pyridone 6.
| Property | Description |
|---|---|
| CAS Number | 457081-03-7 [1] [2] |
| Molecular Formula | C₁₈H₁₆FN₃O [1] [2] |
| Molecular Weight | 309.34 g/mol [1] [2] |
| JAK1 (murine) IC₅₀ | 15 nM [1] |
| JAK2 IC₅₀ | 1 nM [1] [2] |
| JAK3 IC₅₀ | 5 nM [1] [2] |
| TYK2 IC₅₀ | 1 nM [1] [2] |
| Other Kinase IC₅₀ (examples) | 130 nM to >10 µM [1], demonstrating high selectivity |
This compound exerts its effects by competitively binding to the ATP-binding site of all four JAK kinases (JAK1, JAK2, JAK3, TYK2), preventing their activation and subsequent phosphorylation of STAT transcription factors [3]. The diagram below illustrates the JAK-STAT signaling pathway and the inhibition point of this compound.
JAK-STAT signaling pathway and this compound inhibition.
This compound has been instrumental in elucidating the role of JAK-STAT signaling across various disease models.
| Disease Model | Key Findings | Experimental System |
|---|---|---|
| Atopic Dermatitis (AD) | Ameliorated AD-like skin inflammation; suppressed Th2 responses (reduced IL-13); enhanced Th17 responses (increased IL-17, IL-22) [4]. | NC/Nga mouse model [4] |
| Bone Resorptive Diseases | Suppressed osteoclast formation and bone resorption; downregulated RANKL-induced c-Fos and NFATc1 expression [5]. | Mouse bone marrow macrophage (BMM) cultures; co-cultures of bone marrow cells and osteoblasts [5] |
| Cancer | Inhibited growth of multiple myeloma cells; induced G1 cell cycle arrest; blocked STAT3/5 phosphorylation [3]. | B9 cell line (IL-6-dependent proliferation assay), U266 cell line [3] |
| Rheumatoid Arthritis | Abrogated oncostatin M-induced IL-6 production and JAK/STAT signaling in fibroblast-like synoviocytes [6]. | Primary human rheumatoid synoviocytes [6] |
Here are detailed methodologies for key experiments demonstrating the efficacy of this compound.
This protocol assesses the direct effect of this compound on cytokine-induced JAK-STAT pathway activity [3].
This protocol outlines the use of this compound in an atopic dermatitis model [4].
The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its potent and selective inhibition of the Janus kinase (JAK) family [1].
| Target | IC₅₀ Value | Notes |
|---|---|---|
| JAK2 | 1 nM | Potent inhibition [1]. |
| TYK2 | 1 nM | Potent inhibition [1]. |
| JAK3 | 5 nM | Potent inhibition [1]. |
| JAK1 | 15 nM | Value specified for murine JAK1 [1]. |
| Other Tyrosine Kinases | 130 nM to >10 mM | Weaker affinities, indicating high selectivity [1]. |
This profiling establishes this compound as a pan-JAK inhibitor with high potency against JAK2 and TYK2, and significantly weaker activity against a panel of other protein tyrosine kinases, confirming its selectivity for the JAK family [1].
Cellular and In Vivo Efficacy
The JAK-STAT Signaling Pathway this compound exerts its effects by inhibiting the JAK-STAT pathway. The following diagram illustrates the core mechanism of this pathway, which this compound targets.
This compound inhibits JAK kinases, blocking JAK-STAT pathway activation and gene transcription.
While the search results lack step-by-step methodologies for all experiments, they provide details on the core biochemical kinase assay used to determine the IC50 values [1].
Biochemical JAK Kinase Assay
Pyridone 6 is a reversible, ATP-competitive pan-Janus-activated kinase (JAK) inhibitor [1]. Its primary anti-myeloma activity stems from the disruption of the Interleukin-6 (IL-6)/JAK/STAT3 signaling axis, which plays a critical role in the pathogenesis of multiple myeloma [2] [3].
The following diagram illustrates the core signaling pathway targeted by this compound:
Figure 1: this compound inhibits JAK kinase, blocking the IL-6/JAK/STAT3 pro-survival signaling pathway in multiple myeloma cells.
This compound induces growth arrest and subsequent apoptosis (programmed cell death) in myeloma cells. Its efficacy is most pronounced in contexts dependent on JAK/STAT3 signaling [2].
The table below summarizes key experimental findings on the growth inhibitory effects of this compound across different cellular models:
| Cell Line / Sample Type | Model Characteristic | Observed Effect of this compound |
|---|---|---|
| INA-6 & B9 Cells [2] | IL-6-dependent myeloma cells | Induces growth arrest and apoptosis; effect is potentiated in the presence of Bone Marrow Stromal Cells (BMSCs). |
| U266 Cells [2] | Constitutively activated JAK/STAT3 | Partially growth inhibited; induces G1 cell cycle arrest. |
| KMS11 Cells [2] | IL-6 growth stimulated | Partially growth inhibited. |
| Primary Myeloma Cells [2] | Patient-derived cells in BMSC co-culture | Potently inhibits growth. |
The potency of this compound is linked to its high specificity for the JAK family. The table below shows its inhibitory concentration (IC₅₀) for each JAK kinase compared to other kinases:
| Kinase Target | IC₅₀ (nM) | Selectivity Notes |
|---|---|---|
| JAK2 / TYK2 [1] | 1 nM | Primary targets; high potency. |
| JAK3 [1] | 5 nM | High potency. |
| JAK1 [1] | 15 nM | High potency. |
| Other Protein Tyrosine Kinases (e.g., Src, Lck, Fyn) [1] | 130 nM to >10,000 nM | Significantly weaker affinity, demonstrating high selectivity. |
To evaluate the efficacy of this compound in multiple myeloma research, several key experimental approaches from the cited studies can be employed.
Pyridone 6 exerts its effects by inhibiting cytokine signaling, which influences various cellular processes. The diagram below illustrates the compound's direct inhibition of JAK kinases and the subsequent disruption of downstream signaling and cellular functions.
This compound directly inhibits JAK kinases, blocking the JAK-STAT signaling pathway and related cellular processes.
The broad inhibitory profile of this compound makes it a valuable tool in multiple research contexts. The table below summarizes key experimental findings and methodologies from published studies.
| Research Context | Reported Findings | Key Experimental Methodology |
|---|---|---|
| Multiple Myeloma Research | Induces growth arrest & apoptosis in IL-6-dependent myeloma cells; inhibits growth of primary myeloma cells co-cultured with bone marrow stromal cells [1]. | Myeloma cell lines & primary cells cultured with/without bone marrow stromal cells (BMSCs); viability assessed via MTT/BrdU assay; apoptosis measured by Annexin V staining [1]. |
| Osteoclast Biology | Inhibits RANKL-induced osteoclast differentiation; suppresses c-Fos/NFATc1 expression & bone resorptive activity in mature osteoclasts [2]. | Mouse bone marrow macrophages (BMMs) treated with RANKL & M-CSF; osteoclasts identified by TRAP staining; actin ring staining for resorption pits [2]. |
| T-cell Differentiation | Inhibits Th1 & Th2 cell development; promotes Th17 differentiation from naive T cells within specific concentration ranges [3] [4]. | Naive CD4+ T cells isolated & polarized under Th1/Th2/Th17 conditions; intracellular cytokine staining & flow cytometry; STAT phosphorylation by immunoblotting [4]. |
| Stem Cell Differentiation | Induces intermediate mesoderm differentiation from embryonic stem cells (ESCs) when used with Retinoic acid, LY294002, & CCG1423 [3] [5]. | Mouse ESCs cultured in specific combination of small molecules; differentiation analyzed via gene expression (qPCR) & immunostaining for lineage markers [3]. |
For laboratory use, proper preparation and storage are critical for maintaining the compound's activity.
| Desired Concentration | Mass of Compound to Dissolve |
|---|---|
| 10 mM | 3.09 mg in 1 mL of solvent |
| 50 mM | 15.47 mg in 1 mL of solvent |
Pyridone 6 (P6) is a pan-JAK inhibitor that competitively binds to the ATP-binding site of JAK1, JAK2, JAK3, and Tyk2 [1]. Its effect on Th17 differentiation is unique due to its differential inhibition of various STAT proteins.
The core mechanism is that P6 strongly inhibits phosphorylation of STAT1, STAT5, and STAT6, but less efficiently suppresses STAT3 phosphorylation at the same concentration [2]. Since the IL-6 signaling pathway for Th17 differentiation relies on STAT3, this differential inhibition shifts the immune balance toward Th17 cells [2].
The table below summarizes the key experimental findings on this compound's effects:
| Aspect | Experimental Finding | Context / Model |
|---|---|---|
| IC₅₀ Values | JAK1 (15 nM), JAK2 (1 nM), JAK3 (5 nM), Tyk2 (1 nM) [1] | In vitro kinase assay |
| Th17 Differentiation | Enhanced (in presence of differentiating cytokines) [2] | In vitro, mouse naïve T cells |
| Cytokine Profile (In Vivo) | IL-17 and IL-22 expression enhanced; IFN-γ and IL-13 reduced [2] | NC/Nga mouse model of atopic dermatitis |
| Therapeutic Outcome | Ameliorated allergic skin inflammation [2] | NC/Nga mouse model |
To study the effect of a compound like this compound on Th17 differentiation in vitro, you can follow this established methodology [3] [4] [5].
The following diagram illustrates the proposed mechanism by which this compound influences Th17 cell differentiation, based on the research findings:
The evidence shows that the functional outcome of JAK inhibition is highly context-dependent. This compound's net effect of enhancing Th17 cells and ameliorating disease in an atopic dermatitis model highlights that simultaneously suppressing competing pathways (like Th2) can be therapeutic, even if one pro-inflammatory pathway (Th17) is enhanced [2]. This underscores the importance of testing inhibitors in the relevant polarizing conditions rather than assuming uniform suppression.
Abstract Pyridone 6 is a potent, cell-permeable pan-Janus kinase (JAK) inhibitor that acts by competitively binding to the ATP-binding cleft of JAK kinases. It demonstrates low nanomolar IC₅₀ values against JAK family members while showing significantly weaker activity against other protein tyrosine kinases, making it a valuable tool for selectively dissecting JAK/STAT signaling pathways in cellular models [1]. This document provides a detailed protocol for employing this compound in in-vitro JAK/STAT inhibition assays, based on its use in research on rheumatoid synovitis and cytokine signaling [2].
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling module for numerous cytokines and growth factors, regulating processes like hematopoiesis, immune responses, and inflammation [3]. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. The pathway is activated when a cytokine binds to its receptor, triggering the auto-phosphorylation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to drive the expression of target genes [2] [3].
This compound (CAS 457081-03-7) is a well-characterized, potent small-molecule inhibitor that targets all JAK family members with high specificity, thereby abrogating downstream STAT phosphorylation and pro-inflammatory gene expression [2] [1].
The tables below summarize the inhibitory profile of this compound, highlighting its potency and selectivity.
Table 1: IC₅₀ Values of this compound for JAK Kinase Family [1]
| Target | IC₅₀ (nM) |
|---|---|
| JAK2 | 1 |
| TYK2 | 1 |
| JAK3 | 5 |
| JAK1 | 15 |
Table 2: Selectivity Profile of this compound (Excerpt) [1] This table demonstrates its high specificity for JAKs over other kinases.
| Target | IC₅₀ (µM) |
|---|---|
| CDK2 | 3.3 |
| cAMP-dependent kinase | 7.1 |
| IκB Kinase 2 | 0.3 |
| Mek | 0.16 |
| p38 | 11 |
| KDR/VEGFR2 | 1.4 |
| PDGFR | 1.49 |
| FGFR2 | 0.94 |
Table 3: Functional Cellular Activity in Cytokine-driven Proliferation [1]
| Cell Line | Stimulus | Readout | IC₅₀ |
|---|---|---|---|
| CTLL | IL-2 | Proliferation | 0.1 µM |
| CTLL | IL-4 | Proliferation | 0.052 µM |
This protocol is adapted from studies investigating the effect of JAK inhibitors on cytokine signaling in fibroblast-like synoviocytes (FLS) [2].
4.1. Materials and Reagents
4.2. Experimental Workflow The following diagram outlines the key steps of the assay procedure:
4.3. Step-by-Step Procedure
The diagram below illustrates the JAK/STAT signaling cascade and the precise point of inhibition by this compound.
This compound is a potent, reversible, and selective ATP-competitive pan-Janus-activated kinase (JAK) inhibitor. It effectively inhibits JAK1, JAK2, JAK3, and TYK2 with low nanomolar IC50 values, making it a valuable tool for researching the JAK-STAT signaling pathway in various cellular contexts, particularly in cancer and immunology studies [1].
Its primary mechanism involves blocking the phosphorylation and activation of JAK kinases, which subsequently prevents the phosphorylation, dimerization, and nuclear translocation of STAT transcription factors. This inhibition leads to the suppression of gene expression responsible for cell proliferation and survival [2] [1].
The table below summarizes effective concentrations of this compound for growth inhibition and signaling disruption in various cell-based assays.
Table 1: Effective Concentrations of this compound in Cell Culture Models
| Cell Line / Model | Assay Type | Effective Concentration | Key Findings / Effect | Source (Protocol) |
|---|---|---|---|---|
| B9 (Myeloma) | Growth inhibition | IC50: ~250 nM [2] | Concentration-dependent suppression of proliferation. | Protocol 1 [2] |
| B9 (Myeloma) | STAT3 Phosphorylation (IL-6 induced) | 250 nM (significant decrease); 1 µM (near-complete inhibition) [2] | Potent inhibition of JAK-STAT signaling. | Protocol 1 [2] |
| INA-6 (Myeloma) | Growth inhibition (with BMSCs) | Low concentrations (unspecified) [2] | Induced growth arrest and apoptosis. | Protocol 1 [2] |
| U266 (Myeloma) | Growth inhibition | Partial inhibition [2] | Modest growth reduction and G1 cell cycle arrest. | Protocol 1 [2] |
| MCF7 (Breast Cancer) | Co-culture & Proliferation (SRB assay) | 75 nM [3] | Used to study JAK and TGFβ inhibition. | Protocol 2 [3] |
| CAF2 (Fibroblasts) & MCF7 | Myofibroblast Activation (3D Co-culture) | 75 nM [3] | Suppressed αSMA expression in fibroblasts. | Protocol 3 [3] |
| Murine B Cells & Macrophages | Immune Cell Stimulation | Range of 1 µM - 10 µM [3] | Used to study JAK-STAT role in immune cell signaling. | Protocol 4 [3] |
Protocol 1: Inhibiting IL-6 Dependent Myeloma Cell Proliferation [2]
Protocol 2: Studying Stroma-Induced Signaling in Breast Cancer Co-culture [3]
Protocol 3: Quantifying Myofibroblast Activation in 3D Co-culture [3]
Protocol 4: Isolating and Treating Murine Immune Cells [3]
This compound Stock Solution Preparation
Standard Cell Passaging for In Vitro Models [4]
The following diagrams, generated with Graphviz, illustrate the molecular pathway targeted by this compound and a generalized experimental workflow.
Diagram 1: JAK-STAT Pathway Inhibition. this compound binds to JAK kinases, preventing their activation and subsequent phosphorylation of STATs, thereby blocking the transcription of proliferation and survival genes [2] [1].
Diagram 2: Cell Treatment Workflow. A generalized flowchart for conducting experiments with this compound, from reagent preparation to final analysis.
This compound (also known as JAK Inhibitor I) is a cell-permeable, potent, and ATP-competitive pan-inhibitor of the Janus-activated kinase (JAK) family. It inhibits JAK1, JAK2, JAK3, and Tyk2 with IC50 values in the low nanomolar range (1 to 15 nM) while showing significantly weaker activity against other protein tyrosine kinases [1] [2] [3]. By inhibiting JAK kinases, this compound blocks cytokine-mediated signal transduction and phosphorylation of downstream STAT proteins, particularly STAT5 [1] [4].
The JAK-STAT pathway is a critical signaling cascade that influences cell fate decisions. In embryonic stem cell (ESC) differentiation, the selective inhibition of this pathway by this compound, when combined with other specific molecules, has been shown to promote the generation of intermediate mesoderm (IM) [1]. The IM is a crucial embryonic tissue layer that gives rise to structures like the kidneys, ureters, and the reproductive system. The ability to direct ESC differentiation into IM is vital for developing regenerative medicine therapies and disease modeling for renal and urological disorders.
Table 1: Biological Activity Profile of this compound
| Parameter | Details |
|---|---|
| Primary Mechanism | Potent, selective, reversible, and ATP-competitive pan-JAK inhibitor [4]. |
| IC50 Values (JAK Family) | JAK2: 1 nM; Tyk2: 1 nM; JAK3: 5 nM; JAK1: 15 nM [1] [3]. |
| Selectivity | Inhibits other tested protein tyrosine kinases at much higher concentrations (130 nM to >10 μM) [1] [3]. |
| Cellular Effects | Blocks IL-2/IL-4-dependent cell proliferation & STAT5 phosphorylation; inhibits Th1/Th2 development, promotes Th17 differentiation [1] [2]. |
| Key Differentiation Application | In combination with Retinoic Acid, LY 294002 (PI3K inhibitor), and CCG 1423 (SRF/Rho pathway inhibitor), it induces intermediate mesoderm differentiation from ESCs [1]. |
Table 2: Physicochemical and Handling Properties
| Property | Specification |
|---|---|
| Molecular Weight | 309.34 g/mol [1] [2] [3] |
| Chemical Formula | C18H16FN3O [1] [2] [3] |
| Purity | ≥98% (by HPLC) [1] [2] |
| Solubility | Soluble to 100 mM in DMSO; to 50 mM in ethanol [1] [2]. |
| Storage | Store at -20°C [1] [2] [3]. |
This protocol is adapted from the seminal work by Mae et al. (2010), which demonstrated that a specific combination of small molecules can efficiently direct mouse ESCs toward IM through BMP7-positive cells [1].
The following diagrams illustrate the mechanistic role of this compound in this protocol and the overall experimental workflow.
Diagram 1: Mechanism of this compound in IM Differentiation. This compound blocks the JAK-STAT signaling pathway by inhibiting JAK kinase activity, preventing STAT phosphorylation and subsequent target gene transcription. When combined with other factors, this inhibition helps steer ESCs toward an intermediate mesoderm fate.
Diagram 2: Experimental Workflow for IM Differentiation. A step-by-step overview of the protocol for generating intermediate mesoderm from mouse ESCs using a defined small molecule cocktail containing this compound.
The use of this compound as part of a defined small molecule cocktail provides a robust and efficient method for generating intermediate mesoderm from embryonic stem cells. This chemical approach to directed differentiation offers high reproducibility and scalability, serving as a powerful tool for developmental biology studies and the development of renal cell replacement therapies.
The tumor microenvironment (TME) plays a critical role in breast cancer progression, therapy resistance, and metastasis, with stromal cells including tumor-associated macrophages (TAMs) and cancer-associated fibroblasts (CAFs) contributing significantly to tumorigenesis through complex signaling networks. The JAK-STAT pathway serves as a crucial intracellular signaling cascade for numerous cytokines and growth factors within the TME, regulating fundamental processes including immune cell differentiation, cancer cell survival, and metastatic progression. In breast cancer, JAK-STAT signaling is frequently hyperactivated, driving pro-tumorigenic interactions between cancer cells and stromal components. Pyridone 6 (P6) is a well-characterized pan-JAK inhibitor that competitively binds to the ATP-binding site of JAK kinases, with demonstrated potency against JAK1 (IC50 = 15 nM), JAK2 (IC50 = 1 nM), JAK3 (IC50 = 5 nM), and Tyk2 (IC50 = 1 nM) [1]. This document provides detailed protocols for implementing this compound in breast cancer-stromal co-culture systems to investigate stromal-epithelial signaling and therapeutic responses.
Table 1: JAK-STAT Pathway Components and Their Roles in Breast Cancer Stromal Signaling
| Pathway Component | Cellular Expression | Function in Breast TME | Response to this compound |
|---|---|---|---|
| JAK1 | Macrophages, Cancer cells | Signal transduction for IFN-γ, IL-6 | IC50 = 15 nM [1] |
| JAK2 | Fibroblasts, Cancer cells | Signal transduction for growth factors | IC50 = 1 nM [1] |
| JAK3 | Immune cells, Stromal cells | Signal transduction for IL-2, IL-4 | IC50 = 5 nM [1] |
| Tyk2 | Multiple TME cells | Signal transduction for IL-12, IFN-α/β | IC50 = 1 nM [1] |
| STAT1 | Macrophages, Cancer cells | Th1 differentiation, IFN signaling | Inhibited phosphorylation [2] |
| STAT3 | Fibroblasts, Cancer cells | Pro-survival signaling, EMT promotion | Modestly suppressed [2] |
| STAT5 | T cells, Cancer cells | Cell proliferation, survival signals | Strongly suppressed [2] |
| STAT6 | Macrophages, B cells | Th2 differentiation, M2 polarization | Strongly suppressed [2] |
The JAK-STAT pathway is activated when extracellular cytokines (e.g., IL-4, IL-6, IL-13) bind to their cognate receptors, initiating intracellular phosphorylation cascades. Following ligand-receptor binding, JAK kinases transphosphorylate each other and then phosphorylate specific tyrosine residues on the receptor cytoplastic tails, creating docking sites for STAT transcription factors. Once recruited to the receptor complex, STATs are phosphorylated by JAKs, forming dimers that translocate to the nucleus where they regulate transcription of target genes involved in proliferation, survival, and immune modulation [2]. In the breast cancer TME, this pathway is exploited through multiple mechanisms: CAFs secrete IL-6 which activates STAT3 in cancer cells promoting survival; TAMs polarized to M2 phenotype via STAT6 signaling enhance immunosuppression; and Th2 cytokines drive pro-tumorigenic inflammation through STAT6 activation [1] [2].
The diagram above illustrates the JAK-STAT signaling cascade and the precise molecular target of this compound. The inhibitor functions at the kinase activation level by competing with ATP for binding to the catalytic site of JAK enzymes, thereby preventing the initial phosphorylation events that drive downstream signaling. This inhibition is particularly relevant in the context of breast cancer-stromal interactions, where multiple cytokine networks simultaneously activate JAK-STAT signaling to promote tumor progression.
The transwell co-culture system enables the investigation of paracrine signaling between breast cancer cells and stromal components while maintaining physical separation of the cell populations. This setup is ideal for studying soluble factor-mediated interactions and performing conditioned media experiments with this compound treatment.
Materials Required:
Macrophage Differentiation and Polarization Protocol:
Co-Culture Establishment:
Three-dimensional spheroid models better recapitulate the architecture and physiological conditions of in vivo tumors, making them particularly valuable for studying stromal-epithelial interactions and drug penetration.
Table 2: Cell Seeding Ratios for 3D Heterotypic Spheroid Models
| Spheroid Type | Breast Cancer Cells | Macrophages | Fibroblasts | Total Cells | Spheroid Size (Diameter) | Key Features |
|---|---|---|---|---|---|---|
| Monoculture | 5,000 | 0 | 0 | 5,000 | ~500 μm [4] | Compact core, proliferative rim |
| Low Stroma | 2,500 | 1,250 | 1,250 | 5,000 | ~550 μm [5] | Uniform cell distribution |
| Balanced | 1,250 | 2,500 | 1,250 | 5,000 | ~600 μm [5] | Optimal ECM production |
| High Stroma | 1,250 | 1,250 | 2,500 | 5,000 | ~650 μm [5] | Enhanced cytokine secretion |
Materials Required:
Liquid Overlay Spheroid Formation Protocol:
This compound requires proper formulation to maintain stability and bioactivity throughout experiments. The compound can be used in both free form and nanoparticle-encapsulated formulations for sustained delivery.
This compound Stock Solution Preparation:
Nanoparticle Encapsulation (Optional):
Table 3: this compound Dosing Strategies for Co-Culture Experiments
| Application | Concentration Range | Treatment Duration | Key Readouts | Expected Outcomes |
|---|---|---|---|---|
| JAK Inhibition Screening | 0.1-5 μM | 24-72 hours | pSTAT levels, cytokine secretion | Dose-dependent suppression of STAT phosphorylation [1] |
| Macrophage Polarization Studies | 1-2 μM | 48-96 hours | Surface markers, cytokine secretion | Reduced M2 polarization; decreased CD206 expression [2] |
| Migration/Invasion Assays | 0.5-2 μM | 24-48 hours | Transwell migration, wound closure | 40-60% reduction in stromal-enhanced migration [6] |
| Spheroid Growth Inhibition | 0.5-5 μM | 5-10 days | Spheroid volume, viability | 30-70% growth inhibition depending on stromal composition [4] |
| Cytokine Signaling Blockade | 0.1-1 μM | 24-48 hours | Phospho-STAT levels, target genes | Inhibition of IL-4/STAT6 and IL-6/STAT3 signaling [2] |
The workflow illustrates the integrated experimental timeline for co-culture studies with this compound. The sequential approach ensures proper model establishment before compound treatment, followed by comprehensive phenotypic and molecular analyses. This structured timeline facilitates the investigation of both immediate signaling effects (phospho-STAT changes within hours) and functional consequences (migration, viability changes over days).
The clonogenic assay measures the long-term proliferative capacity of breast cancer cells following co-culture and this compound treatment, indicating effects on cancer stemness and self-renewal capability.
Procedure:
Data Analysis:
Cancer cell motility is frequently enhanced by stromal interactions through JAK-STAT dependent mechanisms. These assays quantify this compound effects on stromal-enhanced migration and invasion.
Transwell Migration Assay:
Wound Healing Assay:
Western Blot for Phospho-STAT Analysis:
Quantitative PCR for JAK-STAT Target Genes:
These application notes and protocols provide a framework for implementing This compound in breast cancer-stromal co-culture systems to investigate JAK-STAT signaling in the tumor microenvironment. The comprehensive approach encompassing 2D and 3D culture models, standardized dosing strategies, and multiplexed readouts enables robust investigation of stromal-epithelial interactions and therapeutic responses. Proper execution of these protocols requires attention to stromal cell validation, This compound formulation stability, and appropriate control conditions to ensure biologically relevant findings. The integration of these techniques can provide valuable insights into breast cancer biology and therapeutic strategies targeting the tumor microenvironment.
Pyridone 6 (P6) is a potent, reversible, and ATP-competitive pan-Janus-activated kinase (JAK) inhibitor. It effectively suppresses the kinase activities of JAK1, JAK2, JAK3, and Tyk2 with IC50 values in the low nanomolar range, while showing significantly weaker activity against other protein tyrosine kinases, making it a selective tool for probing JAK-STAT pathways [1] [2] [3].
In the context of atopic dermatitis, JAK-STAT signaling is critically involved in the transcription of pro-inflammatory cytokines. In vivo studies demonstrate that this compound delays the onset and reduces the severity of AD-like skin lesions in NC/Nga mice. Its therapeutic effect is comparable to that of betamethasone ointment, a positive control, and is linked to a unique immunomodulatory action: the suppression of Th2 responses coupled with the enhancement of Th17 differentiation [4] [5] [1].
The following table summarizes its key inhibitory profile and in vivo efficacy.
| Parameter | Details |
|---|---|
| IC50 for JAK1 | 15 nM [2] [3] |
| IC50 for JAK2 | 1 nM [1] [2] [3] |
| IC50 for JAK3 | 5 nM [1] [2] [3] |
| IC50 for Tyk2 | 1 nM [1] [2] [3] |
| In Vivo Model | NC/Nga mice with AD-like dermatitis [4] |
| Key In Vivo Findings | Delayed disease onset, reduced skin lesion severity, suppressed Th2 cytokines (IFN-γ, IL-13), enhanced Th17 cytokines (IL-17, IL-22) [4] |
a. Animal Model
b. Test Article and Formulation
c. Treatment Regimen
d. Key Readouts and Efficacy Assessment
The therapeutic effect of this compound in this model arises from its differential inhibition of various STAT proteins during T-cell differentiation, which can be visualized in the following experimental workflow and signaling pathway.
The table below summarizes the fundamental chemical and storage information for Pyridone 6, which is crucial for handling and planning experiments.
| Property | Detail |
|---|---|
| CAS Number | 457081-03-7 [1] [2] [3] |
| Molecular Formula | C₁₈H₁₆FN₃O [1] [2] |
| Molecular Weight | 309.34 g/mol [1] [2] |
| Appearance | Solid; Light brown to brown powder [1] [2] |
| Short-Term Storage | 0°C to 4°C [2] [3] |
| Long-Term Storage | -20°C in a desiccated environment [2] [3] |
| Solubility | ≥ 100 mg/mL in DMSO (approximately 323.27 mM) [1] [2]. Insoluble in water [2]. |
This compound is a potent and selective ATP-competitive pan-inhibitor of the Janus kinase (JAK) family [2]. The following table outlines its inhibitory activity (IC₅₀) against various kinases, highlighting its strong selectivity for JAK kinases over others.
| Kinase Target | IC₅₀ (nM) | Kinase Target | IC₅₀ (nM) |
|---|---|---|---|
| JAK2 | 1 nM [1] [2] | CDK2 | 3,300 nM [1] |
| TYK2 | 1 nM [1] [2] | KDR | 1,400 nM [1] |
| JAK3 | 5 nM [1] [2] | p38 | 11,000 nM [1] |
| JAK1 | 15 nM [1] [2] | Tek | 24,000 nM [1] |
This selectivity profile makes this compound a valuable tool for dissecting JAK-STAT signaling pathways in cellular models.
The following workflow and details are based on a study that investigated the effects of this compound in a murine model of allergic asthma [4].
Detailed Methodology [4]:
I hope these detailed application notes and protocols are helpful for your research. If you require further information on specific cellular assay conditions or other disease models, please feel free to ask.
Pyridone 6 (also known as JAK Inhibitor I) is a reversible, ATP-competitive small molecule inhibitor that potently targets the Janus kinase (JAK) family [1] [2] [3]. Its core mechanism involves binding to the ATP-binding site of JAK kinases, thereby inhibiting the phosphorylation and activation of downstream STAT proteins, which are critical for cytokine signaling and T-helper cell differentiation [4].
A key characteristic of this compound is its differential suppression of STAT phosphorylation; it strongly inhibits STAT1, STAT5, and STAT6, while STAT3 phosphorylation is less efficiently suppressed at the same concentrations [4] [5]. This nuanced mechanism explains its unique effects: robust inhibition of Th1 and Th2 pathways with a potential for enhancing Th17 development under specific conditions [4].
This protocol is adapted from studies investigating the effect of this compound on the differentiation of naïve T-cells into Th1, Th2, and Th17 subsets [4].
Key Materials
Procedure
This method evaluates the direct inhibitory effect of this compound on cytokine-induced JAK-STAT signaling.
Key Materials
Procedure
The table below summarizes quantitative data on this compound's activity from the search results.
| Parameter | Reported Value | Experimental Context / Citation |
|---|---|---|
| IC₅₀ for JAK1 | 15 nM | Murine JAK1; cell-free kinase assay [3] |
| IC₅₀ for JAK2 | 1 nM | Cell-free kinase assay [1] [2] [3] |
| IC₅₀ for JAK3 | 5 nM (Ki) | Cell-free kinase assay [1] [2] [3] |
| IC₅₀ for Tyk2 | 1 nM | Cell-free kinase assay [1] [2] [3] |
| Cellular Proliferation IC₅₀ | 52 - 100 nM | IL-4 & IL-2-driven CTLL cell proliferation [1] [3] |
| Effective In Vitro Conc. | 0.1 - 1 μM | Inhibition of Th1/Th2 differentiation & modulation of Th17 [4] |
The following diagram illustrates the core mechanism of action of this compound in the context of T-helper cell differentiation, integrating the key pathways discussed.
This compound (also known as JAK Inhibitor I) is a potent pan-JAK inhibitor. Its primary mechanism of action is to block the activity of Janus kinases (JAKs), which are crucial for cytokine signaling, particularly in the tumor microenvironment [1].
The table below summarizes its published inhibitory concentrations (IC50) against different JAK family members:
| Target | IC50 (nM) |
|---|---|
| JAK2 | 1 nM |
| TYK2 | 1 nM |
| JAK3 | 5 nM |
| JAK1 | 15 nM |
Key Characteristics:
A 2023 study provides a direct rationale for using this compound in bone marrow stromal cell (HS-5 cell line) co-cultures with primary blood cancer cells [2]. Key findings include:
Although this specific study used other JAK inhibitors, the shared mechanism of action makes this compound a validated tool for probing the same biological pathway.
The diagram below illustrates the proposed signaling pathway you can investigate using this compound in your co-culture system. This compound acts at the core of this pathway to block signal transduction.
The following workflow and detailed protocol synthesize general co-culture practices with the specific conditions relevant to investigating JAK inhibition [2].
1. Cell Culture and Seeding
2. Preparation of Cancer Cells
3. Establishing Co-culture and Treatment
4. Incubation and Readout
5. Key Controls Always include the following controls in your experimental design:
| Property | Specification |
|---|---|
| Storage Temperature (Powder) | -20°C [1] [2] |
| Purity | ≥98% (HPLC) [1] |
| Molecular Weight | 309.34 g/mol [1] [2] |
| Molecular Formula | C18H16FN3O [1] [2] |
| Solubility (DMSO) | ~30 mg/mL (~100 mM) [1] |
| Solubility (Ethanol) | ~15 mg/mL (~50 mM) [1] |
| Stock Solution Stability | Stable for short-term (weeks) at -20°C or lower; avoid repeated freeze-thaw cycles [2]. |
Q1: What is the correct long-term storage condition for this compound? Store the solid, powdered compound at -20°C [1] [2]. This temperature helps maintain the chemical integrity and stated purity (≥98%) of the product over time [1].
Q2: How should I prepare a stock solution of this compound, and how stable is it? this compound is highly soluble in DMSO, with a maximum solubility of approximately 100 mM (about 31 mg/mL) [1].
Q3: My this compound solution appears cloudy or has precipitated. What should I do? Cloudiness or precipitation indicates that the compound may have come out of solution.
Q4: I am planning an in vivo experiment. What is a suitable vehicle formulation for administering this compound? For animal studies, a common formulation is to first prepare a concentrated stock in 100% DMSO, then dilute it in a saline/PBS solution containing PEG300 and Tween 80. One referenced formulation is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2]. This formulation can achieve a working concentration of 2 mg/mL (6.47 mM). Always prepare the solution immediately before use and clarify it if necessary [2].
The diagram below outlines the key steps for properly handling this compound in the lab, from storage to use in an experiment.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpectedly low biological activity | Degraded compound from improper storage or old stock solution. | Use a fresh aliquot; confirm storage temperature is -20°C or lower [1] [2]. |
| Precipitation in assay buffer | Low aqueous solubility after dilution from DMSO stock. | Ensure final DMSO concentration is tolerated by cells (typically <0.5%); sonicate mixture if needed [2]. |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of stock solution leading to variable concentration. | Adopt the practice of making and using single-use aliquots [2]. |
The table below summarizes effective concentrations of Pyridone 6 from key studies.
| Cell Type / System | Experimental Context | Effective Concentration | Key Outcome & Effect on Cell Death | Citation |
|---|
| INA-6 & B9 Myeloma (IL-6-dependent) | Culture in IL-6-containing medium or with bone marrow stromal cells (BMSCs) | 250 nM | Induced growth arrest and subsequent apoptosis; rapid kinetics [1]. | | | U266 Myeloma (Constitutively active JAK/STAT3) | In vitro cell culture | ~1 µM (approx.) | Modest reduction in cell growth and G1 cell cycle arrest [1]. | | | Primary Myeloma Cells | Grown in the presence of BMSCs | Not Specified | Potently inhibited cell growth [1]. | | | CTLL Cells | IL-2 or IL-4-driven proliferation | 52 - 100 nM (IC₅₀) | Inhibited cell proliferation (IC₅₀ of 0.052 µM for IL-4; 0.1 µM for IL-2) [2] [3]. | | | Murine Asthma Model | In vivo, delivered via PLGA nanoparticles | 2 mg/kg (mouse) | Suppressed airway eosinophilia, hyperresponsiveness, and goblet cell hyperplasia [4]. | |
Here are detailed methodologies from the literature for key experiments.
This protocol is adapted from the study on myeloma-derived cell lines [1].
This protocol describes the formulation and use of this compound in a mouse model [4].
Issue: Lack of Effect at Published Concentrations
Issue: Low Solubility or Precipitation
Issue: High Background Toxicity or Non-Specific Effects
To help visualize the molecular mechanism and experimental process, I have created the following diagrams.
Diagram 1: Mechanism of this compound. this compound acts as an ATP-competitive inhibitor, binding to JAK kinases and preventing the phosphorylation and activation of STAT proteins, which subsequently blocks the transcription of genes responsible for cell survival and proliferation [5].
Diagram 2: Typical in vitro workflow for assessing Pyridone-6-induced cell death.
The core activity and selectivity of Pyridone 6 are summarized in the table below.
Table 1: Primary Target Profile of this compound [1] [2] [3]
| Kinase Target | IC₅₀ (nM) | Note |
|---|---|---|
| JAK2 | 1 | Primary target |
| TYK2 | 1 | Primary target |
| JAK3 | 5 | Primary target |
| JAK1 | 15 | Primary target ( murine ) |
Table 2: Documented Off-Target Kinase Interactions [1]
| Off-Target Kinase | IC₅₀ (μM) | Kinase Family / Note |
|---|---|---|
| Fyn T | 0.5 μM | Src family |
| IκB Kinase 2 | 0.3 μM | Atypical kinase |
| Flt-4 | 0.69 μM | Receptor tyrosine kinase (VEGFR-3) |
| FGFR2 | 0.94 μM | Receptor tyrosine kinase |
| Mek | 0.16 μM | MAPK pathway |
| PKC(α) | 1.2 μM | AGC kinase family |
| KDR | 1.4 μM | Receptor tyrosine kinase (VEGFR-2) |
| Flt-1 | 1.52 μM | Receptor tyrosine kinase (VEGFR-1) |
| PDGFR | 1.49 μM | Receptor tyrosine kinase |
| CDK2 | 3.3 μM | CMGC kinase family |
| Hck | 7.7 μM | Src family |
| cAMP-dependent kinase | 7.1 μM | AGC kinase family |
| p38 | 11 μM | MAPK pathway |
| Tek | 24 μM | Receptor tyrosine kinase (Tie-2) |
The following diagram illustrates the JAK-STAT signaling pathway and the points where this compound exerts its primary and secondary effects.
For a systems-level view of this compound interactions, the Kinobeads chemoproteomics approach is recommended [4].
Workflow Summary:
Troubleshooting Tip: This method can profile inhibitors against a significant fraction of the kinome expressed in your cell or tissue model, revealing both expected targets and unexpected polypharmacology [4].
Based on the known off-target profile, you can design targeted experiments to validate specific effects.
The biological relevance of off-target effects can be confirmed in functional assays.
Q1: Is this compound selective for JAK kinases? While this compound is a potent pan-JAK inhibitor, it is not absolutely specific. It inhibits JAK family kinases with nanomolar affinity but has documented off-targets across various kinase families, including receptor tyrosine kinases (e.g., VEGFR, PDGFR) and serine/threonine kinases (e.g., Mek, IKK2), typically at IC₅₀ values in the high nanomolar to micromolar range [1].
Q2: At what concentration can I expect to see off-target effects in cell-based assays? Off-target effects are concentration-dependent. While 100-250 nM may be sufficient for JAK-specific phenotypes in some cell lines [8], off-target binding to kinases like Mek (IC₅₀ 160 nM) or Fyn T (IC₅₀ 500 nM) may occur at similar or slightly higher concentrations [1]. It is critical to use the lowest effective dose and include appropriate controls to confirm that observed phenotypes are due to JAK inhibition.
Q3: What is a key control experiment to ensure my results are due to JAK inhibition? A best practice is to use a second, structurally distinct JAK inhibitor to see if it replicates the phenotype. If both inhibitors show the same effect, it strengthens the conclusion that JAK inhibition is the cause. Alternatively, genetic approaches (e.g., siRNA) can be used to validate key findings.
Safety Precautions:
First Aid Measures:
Stock Solution Preparation:
You can use several methods to assess the cytotoxicity of this compound. The table below compares common endpoint assays.
| Assay Name | Detection Method | Key Advantage | Key Disadvantage |
|---|---|---|---|
| MTT / Alamar Blue [2] [3] | Colorimetric / Fluorimetric (Metabolic activity) | Cost-effective; Well-established [4] | Measures late-stage cell death (may miss early toxicity) [2] |
| Barrier Integrity (TEER) [2] | Electrical Resistance | Detects early, functional toxicity (e.g., in barrier tissues) [2] | Requires specialized equipment (epithelial voltohmmeter) |
| Single-Cell Microscopy [4] | Live-cell imaging | Monitors dynamic processes in real-time at single-cell level [4] | Lower throughput; Requires advanced imaging and analysis setup |
Workflow for a Standard MTT Assay: The following diagram outlines the general steps for conducting an MTT assay to test this compound cytotoxicity.
Detailed Steps:
When you analyze your data, compare the this compound treated groups to the DMSO solvent control. A significant decrease in cell viability (e.g., below 70-80% of the control) in your treatment groups indicates cytotoxicity. The goal is to find a concentration where this compound is effective for its intended target (e.g., JAK inhibition) without causing significant harm to the cells.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High background or noisy data | Contaminated reagents, uneven cell seeding, bubbles in wells. | Use fresh reagents, ensure homogeneous cell suspension, carefully pipette to avoid bubbles. |
| No cytotoxicity observed | Compound concentration too low, incubation time too short, insensitive cell line/assay. | Perform a wider concentration range, extend treatment time, try a more sensitive assay (e.g., TEER). |
| Solvent control (DMSO) is toxic | Final DMSO concentration is too high. | Dilute stock solution to ensure final DMSO concentration is ≤0.5%. Re-prepare fresh stock if necessary. |
| Poor reproducibility between replicates | Inconsistent cell counting, inaccurate pipetting, cell contamination. | Standardize cell counting and pipetting techniques, work under sterile conditions. |
For a more sensitive and predictive assessment of cytotoxicity, especially for compounds that may affect barrier tissues like the intestine, consider integrating Barrier Integrity Assays. These methods can detect toxic effects earlier than traditional metabolic assays [2].
Key Parameters:
Here are answers to common HPLC issues that can affect data quality and consistency, which is crucial for assessing batch variability.
Q1: What are common causes of peak tailing and how can I resolve them? Peak tailing, especially for active pharmaceutical ingredients (APIs), can severely impact the accuracy of your quantification. The causes and solutions are summarized below [1].
| Possible Cause | Solution |
|---|
| Secondary interactions with ionized residual silanol groups on the stationary phase. | - Operate at a lower pH to suppress silanol activity.
Q2: Why are my retention times changing? Erratic retention times compromise method reproducibility, a key requirement for QC. Here are the typical culprits and fixes [1].
| Possible Cause | Solution |
|---|---|
| Contamination buildup on the column. | Flush the column occasionally with a strong solvent. |
| Insufficient equilibration time in a gradient method. | Ensure at least 10 column volumes of equilibration. |
| Evaporation or degradation of the mobile phase. | Prepare fresh mobile phase; cover solvent reservoirs. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. |
| Pump leaks or faulty check valves. | Check for salt buildup or leaks; replace seals or clean check valves. |
Q3: I see very broad peaks. What should I check? Broad peaks reduce the sensitivity and resolution of your assay. The following checklist can help you identify the source [1].
Q4: My method lacks sensitivity or produces very small peaks. How can I improve it? If you are not detecting peaks or they are smaller than expected, systematically check the following [1]:
For any HPLC method used in quality control and batch analysis, validation is mandatory to prove it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process [2].
The diagram below outlines the core parameters and workflow for validating a stability-indicating HPLC method.
Key Validation Parameters & Protocols [2]:
Specificity/Selectivity: This is the ability to unequivocally assess the analyte (e.g., Pyridone 6) in the presence of other components like impurities, degradation products, or excipients.
Accuracy: This measures the closeness of the test results to the true value.
Precision: This evaluates the degree of scatter in a series of measurements.
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte.
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Some compounds, particularly polar or basic ones, may present persistent challenges like peak tailing and poor retention. If standard C18 columns and mobile phase adjustments are not sufficient, consider these advanced strategies [3]:
This compound is a potent, cell-permeable, pan-JAK inhibitor that acts by competitively binding to the ATP-binding site of Janus kinases [1] [2]. The table below summarizes its primary biological targets and inhibitory concentrations (IC50).
| Target | IC50 Value | Note |
|---|---|---|
| JAK2 | 1 nM | Most potent target [3] [4] [1] |
| TYK2 | 1 nM | [3] [4] [1] |
| JAK3 | 5 nM | [3] [4] [1] |
| JAK1 | 15 nM | Value for murine JAK1 [4] [1] |
| Other Kinases (e.g., CDK2, Mek, IKK2) | 130 nM to >10 µM | Significantly weaker affinity, demonstrates selectivity [4] |
Key Cellular Effects:
The following methodology is adapted from a study investigating the effects of this compound in a murine model of allergic asthma [2].
1. Reagent Preparation
2. Animal Model & Dosing
3. Outcome Assessment Key parameters to measure include:
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Solubility / Precipitation | Aqueous insolubility; use of old, moisture-absorbed DMSO. | Use fresh, dry DMSO for stock solutions. For in vivo work, use a validated vehicle like 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O [3]. |
| Lack of Effect *In Vivo* | Rapid clearance or degradation of the compound. | Utilize a sustained-release formulation, such as PLGA nanoparticles, to improve bioavailability and duration of action [2]. |
| Unexpected Th17 Response | The known effect of this compound on T-cell differentiation. | Interpret data in the context of this effect. Consider including assays to monitor Th17-specific markers (e.g., IL-17, IL-22) in your experimental design [5] [1]. |
| Off-Target Effects | Inhibition of other kinases at higher concentrations. | Use the lowest effective concentration. Verify findings with more selective JAK inhibitors if possible, and be aware of the IC50 values for non-JAK targets [4]. |
The diagram below illustrates the JAK-STAT signaling pathway and the mechanism by which this compound inhibits it.
This compound inhibits JAK-STAT signaling by targeting JAK kinases [3] [6] [7].
| Feature | AG490 | Pyridone 6 (P6) |
|---|---|---|
| Primary Target | JAK2 / STAT3 pathway [1] [2] | Pan-JAK inhibitor [3] |
| Reported Specificity | Originally identified as a JAK2 inhibitor; studies show it also induces downregulation of the gp130 receptor, suggesting a novel, JAK2-independent mechanism [4]. | Potently inhibits all JAK family members [5] [3]. |
| IC50 Values | Information not available in search results. | JAK2 & TYK2: 1 nM JAK3: 5 nM JAK1: 15 nM [3] | | Key Mechanism | Inhibits JAK2 phosphorylation, reducing STAT3 activation [1] [2]. Also suppresses gp130 receptor protein synthesis via translation inhibition [4]. | Competitively binds to the ATP-binding site of all JAKs, blocking their kinase activity [3]. | | Commonly Studied Applications | Keloid fibroblasts [1], Experimental Autoimmune Encephalomyelitis (EAE) [2], cancers [4]. | Allergic asthma models [5], atopic dermatitis models [3], T cell differentiation studies [3]. |
The different specificities of AG490 and this compound make them suitable for distinct experimental goals.
AG490 in Disease Models
This compound in Disease Models
The distinct profiles of AG490 and this compound present different advantages for research applications, which are illustrated in the following workflow:
The table below consolidates the available quantitative and mechanistic data for Ruxolitinib.
| Aspect | Details for Ruxolitinib |
|---|---|
| Primary Targets | JAK1 and JAK2 [1] [2] [3] |
| Reported IC₅₀ (Cell-Free) | JAK1: 3.3 nM; JAK2: 2.8 nM [4] |
| Selectivity | >130-fold selectivity for JAK1/JAK2 over JAK3 [4] |
| Key Mechanism | Competitively inhibits ATP-binding site in the kinase (JH1) domain [4] |
| Pharmacokinetics | High oral bioavailability (~95%); primarily metabolized by CYP3A4; 97% protein-bound [2] |
| Primary Assays Cited | Cell-free kinase assays, molecular docking, cell proliferation (e.g., in cytokine-dependent cell lines), Western blot analysis of STAT phosphorylation [1] [4] [3] |
The search results mention several standard methodologies used to characterize JAK inhibitors like Ruxolitinib:
The following diagram illustrates the core JAK-STAT signaling mechanism that inhibitors like Ruxolitinib and Pyridone 6 target.
This pathway is critical in many disease processes. Ruxolitinib, as a JAK1/2 inhibitor, primarily blocks the phosphorylation and activation of JAK proteins [6] [7].
| Kinase Target | IC₅₀ / Inhibition Constant | Experimental Context | Citation |
|---|---|---|---|
| JAK2 | 1 nM | In vitro kinase assay | [1] |
| TYK2 | 1 nM | In vitro kinase assay | [1] |
| JAK3 | 5 nM | In vitro kinase assay | [1] |
| JAK1 | 15 nM | In vitro kinase assay (Murine) | [1] |
| CDK2 | 3.3 µM | In vitro kinase assay | [1] |
| cAMP-dependent kinase | 7.1 µM | In vitro kinase assay | [1] |
| Mek | 160 nM | In vitro kinase assay | [1] |
| IκB Kinase 2 | 300 nM | In vitro kinase assay | [1] |
| p38 | 11 µM | In vitro kinase assay | [1] |
| KDR | 1.4 µM | In vitro kinase assay | [1] |
| PDGFR | 1.49 µM | In vitro kinase assay | [1] |
| FGFR2 | 940 nM | In vitro kinase assay | [1] |
The data on kinase inhibitor selectivity is typically generated through standardized biochemical and cellular assays:
The following diagram illustrates the core experimental workflow for the Kinobeads profiling method, a key technique for assessing kinase inhibitor selectivity.
Experimental Workflow for Kinobeads-Based Selectivity Profiling [2]
When interpreting this data for your research, please consider:
The table below summarizes the sensitivity of various multiple myeloma-derived cell lines to this compound, based on the foundational 2006 study [1].
| Cell Line | Dependence / Key Characteristic | Response to this compound | Key Experimental Findings |
|---|
| INA-6 & B9 | IL-6-dependent; relies on JAK-STAT signaling | Highly sensitive; growth arrest & apoptosis [1] | • Faster kinetics & lower drug concentrations needed vs. AG490. • Activity maintained even when grown on bone marrow stromal cells (BMSCs). | | U266 | Constitutively activated JAK/STAT3 [1] [2] | Partially growth inhibited [1] | Demonstrates efficacy in a model with persistent JAK/STAT pathway activity. | | KMS11 | IL-6 growth stimulated [1] | Partially growth inhibited [1] | Shows effect in a microenvironment-stimulated model. | | Cell lines lacking activated JAKs/STATs | No constitutive JAK/STAT activation [1] | No growth inhibition [1] | Confirms specific mechanism of action. |
This compound was characterized as a more sensitive and specific JAK-STAT3 inhibitor compared to an earlier compound, AG490 [1]. The table below contrasts their profiles.
| Feature | This compound | AG490 | TG101209 |
|---|---|---|---|
| Specificity | Pan-JAK inhibitor; specific for JAK-STAT pathway [1]. | Less specific; inhibits JAK2 [2]. | Novel JAK2-selective inhibitor [2]. |
| Efficacy | Induces apoptosis in cell lines with constitutive or IL-6-induced JAK-STAT activity [1]. | Induces apoptosis only at high micromolar concentrations [2]. | Induces apoptosis in all MM cell lines, irrespective of JAK2 activation status [2]. |
| Key Differential Effects | Does not inhibit MEK or ERK activity [1]. | Leads to activation of ERK and induces robust apoptosis in all examined cell lines [1]. | Shows more profound cytotoxicity on CD45+ myeloma cell subpopulation [2]. |
The key experiments establishing this compound's efficacy used the following core protocols [1]:
The following diagram illustrates the logical workflow of the key experiments conducted in the foundational study [1]:
To understand how these inhibitors work, it's helpful to visualize the JAK-STAT signaling pathway they disrupt.
Pyridone 6 and the inhibitors listed in the table above are primarily Type I ATP-competitive inhibitors [1]. This means they bind to the active conformation of the JAK kinase domain, competing with ATP and preventing the phosphorylation and activation of downstream STAT proteins.
This compound is widely used as a tool compound in basic research to understand the broader physiological roles of the JAK-STAT pathway. Selective inhibitors are then used to pinpoint the roles of specific kinases.
The following is a generalized protocol based on common cell-based assays to evaluate JAK inhibitor efficacy [5] [3]:
When deciding between a pan-JAK and a selective inhibitor, consider their inherent strengths and weaknesses.
| Aspect | This compound (Pan-JAK) | Selective JAK Inhibitors (e.g., Upadacitinib) |
|---|---|---|
| Mechanistic Insight | Ideal for studying the global impact of JAK-STAT pathway blockade. | Used to attribute effects to a specific JAK (e.g., JAK1-mediated inflammation). |
| Therapeutic Translation | A research tool; its lack of selectivity makes it unsuitable for clinical development due to potential off-target effects. | Designed for clinical use; selectivity aims to optimize the therapeutic window by minimizing side effects (e.g., JAK2-related anemia). |
| Data Interpretation | Effects can be complex and difficult to deconvolute, as they result from simultaneous inhibition of multiple kinases. | Provides clearer, more interpretable data regarding the role of a specific JAK isoform in a biological process. |
The table below compiles key experimental data on Pyridone 6 and other JAK inhibitors, with a focus on studies using primary human cells.
| Inhibitor Name | Primary Target (IC₅₀) | Experimental Context / Primary Cell Type | Key Experimental Finding (Effect on Primary Cells) | Citation |
|---|---|---|---|---|
| This compound | Pan-JAK inhibitor (JAK1: 1 nM, JAK2: 5 nM, JAK3: 15 nM, Tyk2: 1 nM) [1] | Primary myeloma cells co-cultured with bone marrow stromal cells (BMSCs) [2] | Inhibited growth of primary myeloma cells [2]. | |
| Tofacitinib | JAK3/2/1 (Cell-free: JAK3: 1 nM, JAK2: 20 nM, JAK1: 112 nM) [3] | CD4+ T cells from healthy donors [3] | Reduced CCR5 and CCR2 expression at RNA and protein levels [3]. | |
| Ruxolitinib | JAK1/2 (Cell-free: JAK2: 3.3 nM, JAK1: 2.8 nM) [3] | CD4+ T cells from healthy donors [3] | Reduced CCR5 and CCR2 expression at RNA and protein levels [3]. | |
| Baricitinib | JAK1/2 (Cell-free: JAK1: 5.9 nM, JAK2: 5.1 nM) [3] | CD4+ T cells from healthy donors [3] | Reduced CCR5 and CCR2 expression at RNA and protein levels [3]. | |
| Peficitinib | JAK1,2,3, and Tyk2 [3] | CD4+ T cells from healthy donors [3] | Showed inconsistent inhibition across donors; no consistent reduction of CCR5/CCR2 [3]. |
For researchers looking to replicate or understand these studies, here is a summary of the core methodologies used in the cited experiments.
Growth Inhibition in Primary Myeloma Cells [2]
Inhibition of CCR5/CCR2 Expression in Primary CD4+ T Cells [3]
To help illustrate the logical relationships and experimental findings, the following diagrams were generated using Graphviz's DOT language.
This diagram outlines the simplified signaling pathway and the key experimental finding that JAK/STAT inhibitors reduce CCR5/CCR2 expression.
This flowchart visualizes the experimental protocol used to study CCR5/CCR2 expression in primary CD4+ T cells.